molecular formula C17H25N3O3 B2612532 (4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034472-99-4

(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2612532
M. Wt: 319.405
InChI Key: TXEGWIUZWLULJB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The ketone carbonyl group in the compound can undergo various reactions. It can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Novel pyrazole derivatives, including those with pyrimidin-4-yl moieties, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These compounds have demonstrated significant activity, with some showing higher anticancer activity than reference drugs, indicating the relevance of pyrimidine derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Biological Evaluation

Synthesis techniques have been developed for creating novel pyrazolopyrimidines derivatives, which were then evaluated for their anticancer and anti-5-lipoxygenase activities. These studies indicate the potential for pyrimidine derivatives in creating new treatments for conditions like cancer and inflammation-related diseases (Rahmouni et al., 2016).

Inhibitory Activities

Research into dipeptidyl peptidase IV inhibitors, which are crucial for managing type 2 diabetes, has identified compounds including pyrimidin-2-yl and piperazin-1-yl groups. These findings underscore the significance of pyrimidine derivatives in developing orally active, selective inhibitors for therapeutic applications (Ammirati et al., 2009).

Antimicrobial Properties

Pyrimidinone and oxazinone derivatives, fused with thiophene rings and synthesized using 2-chloro-6-ethoxy-4-acetylpyridine, have shown good antibacterial and antifungal activities. This research highlights the utility of pyrimidine derivatives in creating antimicrobial agents (Hossan et al., 2012).

Complex Formation and Chemical Properties

The complex-forming ability of pyrimidinone derivatives with metals has been explored, indicating their potential in developing new materials or in catalysis (Pod''yachev et al., 1994).

properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12-11-16(19-13(2)18-12)23-15-3-7-20(8-4-15)17(21)14-5-9-22-10-6-14/h11,14-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEGWIUZWLULJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

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